molecular formula C21H43OP B14658913 3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one CAS No. 52356-90-8

3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one

Cat. No.: B14658913
CAS No.: 52356-90-8
M. Wt: 342.5 g/mol
InChI Key: WQPPAPPXMKRLDU-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphanylidene group, which is a phosphorus-containing functional group, and a heptan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one typically involves the reaction of a suitable precursor with a phosphine reagent. One common method is the reaction of 3,3-dimethylheptan-2-one with tributylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The phosphanylidene group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form different phosphine derivatives.

    Substitution: The phosphanylidene group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Substituted phosphanylidene compounds.

Scientific Research Applications

3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one involves its interaction with molecular targets through the phosphanylidene group. This group can form bonds with various substrates, facilitating different chemical transformations. The pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-vinylbicyclo[2.2.1]heptan-2-one
  • Bicyclo[2.2.1]heptan-2-one, 3,3-dimethyl-

Uniqueness

3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one is unique due to the presence of the phosphanylidene group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific applications where such reactivity is desired.

Properties

CAS No.

52356-90-8

Molecular Formula

C21H43OP

Molecular Weight

342.5 g/mol

IUPAC Name

3,3-dimethyl-1-(tributyl-λ5-phosphanylidene)heptan-2-one

InChI

InChI=1S/C21H43OP/c1-7-11-15-21(5,6)20(22)19-23(16-12-8-2,17-13-9-3)18-14-10-4/h19H,7-18H2,1-6H3

InChI Key

WQPPAPPXMKRLDU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)C(=O)C=P(CCCC)(CCCC)CCCC

Origin of Product

United States

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